molecular formula C11H8ClNO B6413990 6-(3-Chlorophenyl)pyridin-3-ol CAS No. 1261934-69-3

6-(3-Chlorophenyl)pyridin-3-ol

Cat. No.: B6413990
CAS No.: 1261934-69-3
M. Wt: 205.64 g/mol
InChI Key: LWHRLRZWXPZMTC-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a chlorophenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)pyridin-3-ol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(3-chlorophenyl)pyridine-3-one.

    Reduction: Formation of 6-phenylpyridin-3-ol.

    Substitution: Formation of 6-(3-aminophenyl)pyridin-3-ol or 6-(3-methoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(3-Chlorophenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridin-3-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-(3-Methoxyphenyl)pyridin-3-ol: Contains a methoxy group instead of a chlorine atom, potentially altering its electronic properties.

    6-(3-Aminophenyl)pyridin-3-ol: Contains an amino group, which may enhance its hydrogen bonding capabilities and influence its biological interactions.

Uniqueness

6-(3-Chlorophenyl)pyridin-3-ol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s potential therapeutic properties make it a valuable target for medicinal research.

Properties

IUPAC Name

6-(3-chlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHRLRZWXPZMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692505
Record name 6-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-69-3
Record name 6-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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